molecular formula C22H22N2O3S B2376587 N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797775-07-5

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2376587
CAS No.: 1797775-07-5
M. Wt: 394.49
InChI Key: UWEORYCYJTZQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxalamide compounds, such as:

Uniqueness

What sets N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-7-6-10-18(15(14)2)24-22(27)21(26)23-13-17-11-12-19(28-17)20(25)16-8-4-3-5-9-16/h3-12,20,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEORYCYJTZQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.